molecular formula C14H10N2 B12053468 (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine CAS No. 1286209-96-8

(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine

Cat. No.: B12053468
CAS No.: 1286209-96-8
M. Wt: 206.24 g/mol
InChI Key: JHZVYKSUIZTKPM-ONEGZZNKSA-N
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Description

(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine is an organic compound characterized by its unique structure, which includes an ethynyl group and a pyridinylvinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine typically involves a series of organic reactions. One common method includes the hydrothermal synthesis, where the compound is formed through the reaction of manganese(II) acetate with thiophene-2,3-dicarboxylic acid and 4-(2-(pyridin-4-yl)vinyl)pyridine . The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridinylvinyl moiety can be reduced to form saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of coordination polymers and supramolecular structures.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its role in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound is studied for its potential use in materials science, including the development of novel luminescent materials and sensors.

Mechanism of Action

The mechanism by which (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ethynyl and pyridinylvinyl groups facilitate binding to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine is unique due to the presence of both ethynyl and pyridinylvinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form coordination polymers and supramolecular structures sets it apart from other similar compounds.

Properties

CAS No.

1286209-96-8

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

3-ethynyl-4-[(E)-2-pyridin-4-ylethenyl]pyridine

InChI

InChI=1S/C14H10N2/c1-2-13-11-16-10-7-14(13)4-3-12-5-8-15-9-6-12/h1,3-11H/b4-3+

InChI Key

JHZVYKSUIZTKPM-ONEGZZNKSA-N

Isomeric SMILES

C#CC1=C(C=CN=C1)/C=C/C2=CC=NC=C2

Canonical SMILES

C#CC1=C(C=CN=C1)C=CC2=CC=NC=C2

Origin of Product

United States

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